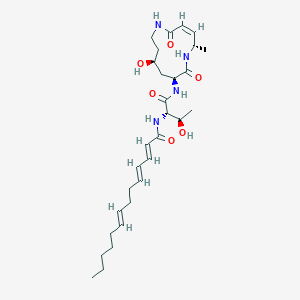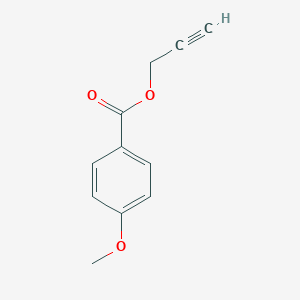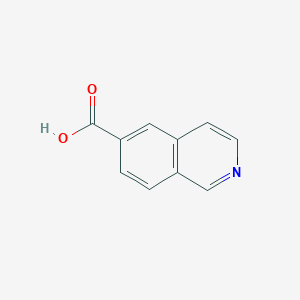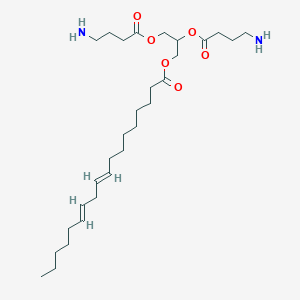
3-Benzyl-N-(methanesulfonyloxy)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-N-(methanesulfonyloxy)succinimide, also known as BMS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of succinimide derivatives and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the GABA-A receptor and the glycine receptor. 3-Benzyl-N-(methanesulfonyloxy)succinimide has been shown to enhance the activity of these receptors, leading to an increase in inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects
3-Benzyl-N-(methanesulfonyloxy)succinimide has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and sedative properties. 3-Benzyl-N-(methanesulfonyloxy)succinimide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-Benzyl-N-(methanesulfonyloxy)succinimide has several advantages for use in lab experiments. It is a highly selective compound that can be used to target specific receptors in the brain. 3-Benzyl-N-(methanesulfonyloxy)succinimide is also relatively easy to synthesize, making it readily available for research purposes. However, 3-Benzyl-N-(methanesulfonyloxy)succinimide has some limitations, including its potential toxicity and side effects. Researchers must take precautions when handling 3-Benzyl-N-(methanesulfonyloxy)succinimide to ensure the safety of both themselves and their subjects.
Orientations Futures
There are several future directions for research on 3-Benzyl-N-(methanesulfonyloxy)succinimide. One potential area of study is the development of new drugs based on the structure of 3-Benzyl-N-(methanesulfonyloxy)succinimide. Researchers could also investigate the potential use of 3-Benzyl-N-(methanesulfonyloxy)succinimide in the treatment of other neurological disorders, such as epilepsy and depression. Additionally, further research could be conducted to better understand the mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide and its effects on the brain.
Conclusion
In conclusion, 3-Benzyl-N-(methanesulfonyloxy)succinimide is a promising compound for use in scientific research. Its selective activity on certain receptors in the brain makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 3-Benzyl-N-(methanesulfonyloxy)succinimide and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 3-Benzyl-N-(methanesulfonyloxy)succinimide involves the reaction of benzylamine with succinic anhydride in the presence of a solvent such as acetonitrile. The resulting product is then treated with methanesulfonyl chloride to form 3-Benzyl-N-(methanesulfonyloxy)succinimide. The synthesis of 3-Benzyl-N-(methanesulfonyloxy)succinimide has been optimized to achieve a high yield and purity of the compound.
Applications De Recherche Scientifique
3-Benzyl-N-(methanesulfonyloxy)succinimide has been extensively studied for its potential use in scientific research. It has been found to have various applications in the fields of medicinal chemistry, drug discovery, and neuroscience. 3-Benzyl-N-(methanesulfonyloxy)succinimide has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Propriétés
Numéro CAS |
106847-87-4 |
|---|---|
Nom du produit |
3-Benzyl-N-(methanesulfonyloxy)succinimide |
Formule moléculaire |
C12H13NO5S |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
(3-benzyl-2,5-dioxopyrrolidin-1-yl) methanesulfonate |
InChI |
InChI=1S/C12H13NO5S/c1-19(16,17)18-13-11(14)8-10(12(13)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clé InChI |
VHZLSFAAVZFJAQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)ON1C(=O)CC(C1=O)CC2=CC=CC=C2 |
SMILES canonique |
CS(=O)(=O)ON1C(=O)CC(C1=O)CC2=CC=CC=C2 |
Synonymes |
3-benzyl-N-((methylsulfonyl)oxy)succinimide 3-benzyl-N-(methanesulfonyloxy)succinimide BMSOS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




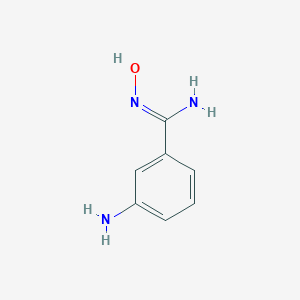
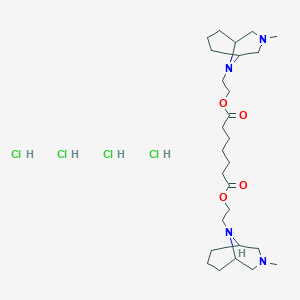

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)

